α-Glucosidase Inhibitory Potency Compared to Acarbose Standard and In-Class Analogs
In a standardized α-glucosidase inhibition assay, the target compound (reported as compound 19 in the Khair-ul-Bariyah series) exhibited an IC₅₀ of 79.35 ± 1.13 µM, demonstrating approximately 1.8-fold superior potency relative to compound 25 (IC₅₀ 139.53 ± 1.12 µM) and surpassing compound 33 (IC₅₀ 179.35 ± 1.13 µM) by 2.3-fold, while remaining less potent than the clinical reference acarbose [1]. This establishes a clear rank-order within the 21-compound library where the ethane-1-sulfonamide spacer with 4-methoxyphenoxy substitution is advantageous over alternative N-alkyl or N-aryl sulfonamide patterns.
| Evidence Dimension | α-Glucosidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 79.35 ± 1.13 µM (Compound 19) |
| Comparator Or Baseline | Acarbose (standard); Compound 25: 139.53 ± 1.12 µM; Compound 33: 179.35 ± 1.13 µM |
| Quantified Difference | Target vs Compound 25: 1.8-fold improvement; Target vs Compound 33: 2.3-fold improvement |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; dose-response; IC₅₀ determination in triplicate |
Why This Matters
The 1.8- to 2.3-fold potency advantage over close structural analogs directly impacts the concentration required for biological testing and influences cost-per-assay for procurement decisions in antidiabetic drug discovery programs.
- [1] Khair-ul-Bariyah, S., et al. (2024). Journal of Molecular Structure, 1299, 137118. View Source
